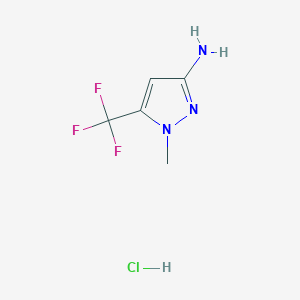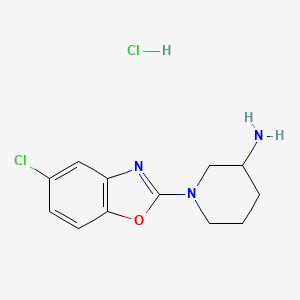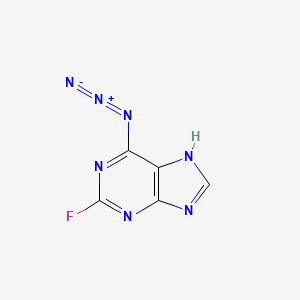
6-azido-2-fluoro-7H-purine
Descripción general
Descripción
6-azido-2-fluoro-7H-purine is a chemical compound with the molecular formula C5H2FN7 and a molecular weight of 179.12 g/mol. It is used in laboratory settings for various research purposes .
Synthesis Analysis
6-azido-2-fluoro-7H-purine is useful in the synthesis of nucleosides . It serves as a novel intermediate in the synthesis of fludarabine, fludarabine phosphate, and related nucleoside pharmacologic agents . The synthesis involves a relatively low yield fluorination step before the costly coupling step . In another study, 2-fluoro-6-chloropurine was used as a starting material to synthesize new 2,6,9-trisubstituted purines .Aplicaciones Científicas De Investigación
Anticonvulsant Research
Purine derivatives, similar to 6-azido-2-fluoro-7H-purine, have been investigated for their anticonvulsant properties. For instance, the study by Kelley et al. (1988) synthesized and tested various substituted aryl and alkylamino analogues of anticonvulsant purines for activity against seizures in rats, demonstrating the potential of purine derivatives in epilepsy research (Kelley et al., 1988).
Antidepressant and Anxiolytic Potential
Purine analogues have also been evaluated for their potential as antidepressant and anxiolytic agents. A study by Zagórska et al. (2016) synthesized and evaluated a series of purine derivatives, identifying compounds with significant serotonin receptor affinity and phosphodiesterase inhibitor activity. These findings underscore the potential of purine derivatives in developing treatments for mood disorders (Zagórska et al., 2016).
Anticoccidial Activity
Research has also explored the anticoccidial activity of purine derivatives in poultry. A study by Miller et al. (1977) found that certain 6-amino-9-(substituted benzyl)purines showed broad-spectrum anticoccidial activity in chickens, indicating the utility of purine derivatives in veterinary medicine (Miller et al., 1977).
Gene Therapy Applications
Purine nucleoside analogs have been investigated for their use in gene therapy for cancer. A study by Parker et al. (1997) developed a strategy based on the activation of purine nucleoside analogs by transduced E. coli purine nucleoside phosphorylase, demonstrating significant antitumor activity against established tumors in mice without systemic toxicity (Parker et al., 1997).
Radiotracer Development
The development of radiotracers for imaging applications has also involved purine derivatives. Cai et al. (2007) synthesized a novel probe, 2-amino-6-[18F]fluoro-9-(4-hydroxy-3-hydroxy-methylbutyl) purine, for imaging herpes simplex virus type 1 thymidine kinase reporter gene expression, highlighting the role of purine derivatives in molecular imaging (Cai et al., 2007).
Propiedades
IUPAC Name |
6-azido-2-fluoro-7H-purine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H2FN7/c6-5-10-3-2(8-1-9-3)4(11-5)12-13-7/h1H,(H,8,9,10,11) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OEWGNZVHZJPGGX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NC2=C(N1)C(=NC(=N2)F)N=[N+]=[N-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H2FN7 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50600074 | |
| Record name | 6-Azido-2-fluoro-7H-purine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50600074 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
179.12 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-azido-2-fluoro-7H-purine | |
CAS RN |
143482-58-0 | |
| Record name | 6-Azido-2-fluoro-7H-purine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50600074 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details











Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![{4-[(1-methyl-4-nitro-1H-pyrazol-3-yl)oxy]phenyl}acetic acid](/img/structure/B3047650.png)
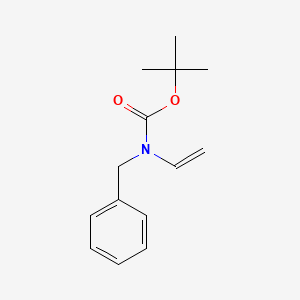
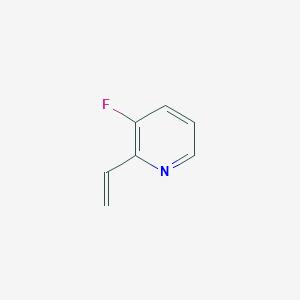
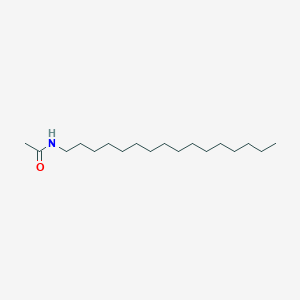
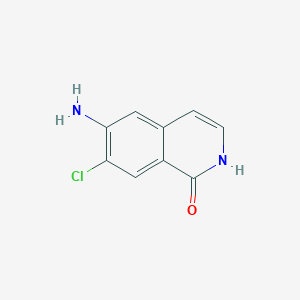
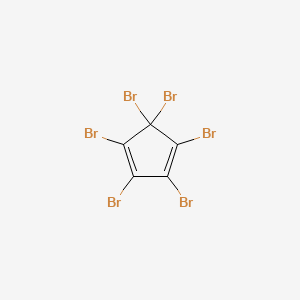
![[(3R)-1-[[(2R,3R,4S,5R)-6-[(2R,3R,4R,5S,6R)-3-[[(3R)-3-dodecanoyloxytetradecanoyl]amino]-6-(hydroxymethyl)-5-phosphonooxy-4-[(3R)-3-tetradecanoyloxytetradecanoyl]oxyoxan-2-yl]oxy-3,4,5-trihydroxy-1-oxohexan-2-yl]amino]-1-oxotetradecan-3-yl] hexadecanoate](/img/structure/B3047661.png)
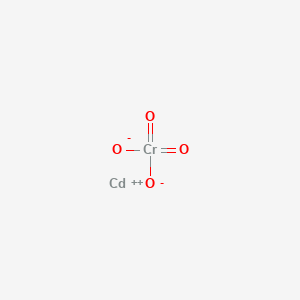
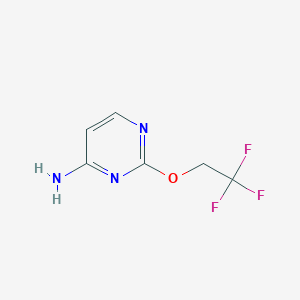

![1-(2-{[2-(3,4-Diethoxyphenyl)ethyl]amino}-4-methyl-1,3-thiazol-5-YL)ethanone hydrochloride](/img/structure/B3047667.png)

